[1-((S)-2-Amino-propionyl)-piperidin-4-yl]-carbamic acid tert-butyl ester [1-((S)-2-Amino-propionyl)-piperidin-4-yl]-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13420070
InChI: InChI=1S/C13H25N3O3/c1-9(14)11(17)16-7-5-10(6-8-16)15-12(18)19-13(2,3)4/h9-10H,5-8,14H2,1-4H3,(H,15,18)/t9-/m0/s1
SMILES: CC(C(=O)N1CCC(CC1)NC(=O)OC(C)(C)C)N
Molecular Formula: C13H25N3O3
Molecular Weight: 271.36 g/mol

[1-((S)-2-Amino-propionyl)-piperidin-4-yl]-carbamic acid tert-butyl ester

CAS No.:

Cat. No.: VC13420070

Molecular Formula: C13H25N3O3

Molecular Weight: 271.36 g/mol

* For research use only. Not for human or veterinary use.

[1-((S)-2-Amino-propionyl)-piperidin-4-yl]-carbamic acid tert-butyl ester -

Specification

Molecular Formula C13H25N3O3
Molecular Weight 271.36 g/mol
IUPAC Name tert-butyl N-[1-[(2S)-2-aminopropanoyl]piperidin-4-yl]carbamate
Standard InChI InChI=1S/C13H25N3O3/c1-9(14)11(17)16-7-5-10(6-8-16)15-12(18)19-13(2,3)4/h9-10H,5-8,14H2,1-4H3,(H,15,18)/t9-/m0/s1
Standard InChI Key VEXJBOWGLMRAJQ-VIFPVBQESA-N
Isomeric SMILES C[C@@H](C(=O)N1CCC(CC1)NC(=O)OC(C)(C)C)N
SMILES CC(C(=O)N1CCC(CC1)NC(=O)OC(C)(C)C)N
Canonical SMILES CC(C(=O)N1CCC(CC1)NC(=O)OC(C)(C)C)N

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s molecular formula is C₁₅H₂₉N₃O₃, with a molecular weight of 299.41 g/mol . Key structural elements include:

  • A piperidine ring serving as a conformational scaffold.

  • An (S)-2-aminopropionyl group contributing to chirality and hydrogen-bonding potential.

  • A tert-butyl carbamate moiety enhancing stability and modulating lipophilicity .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₅H₂₉N₃O₃
Molecular Weight299.41 g/mol
Boiling Point361.3±35.0 °C (estimated)
LogP1.03 (predicted)
SolubilityModerate in organic solvents

Synthesis and Structural Analysis

Synthetic Pathways

The synthesis typically involves multi-step protocols:

  • Piperidine Functionalization: Introduction of the (S)-2-aminopropionyl group via asymmetric Mannich reactions or acylation.

  • Carbamate Formation: Protection of the piperidine nitrogen using tert-butyl dicarbonate (Boc anhydride) under basic conditions .

  • Purification: Chromatographic techniques (e.g., HPLC) ensure enantiomeric purity (>95%).

Table 2: Key Synthetic Steps and Yields

StepReagents/ConditionsYieldSource
Acylation(S)-2-Aminopropionic acid, DCC70–75%
Boc ProtectionBoc anhydride, DMAP, THF85–90%
Final PurificationSilica gel chromatography60–65%

Structural Confirmation

  • NMR Spectroscopy: ¹H/¹³C NMR confirms stereochemistry and tert-butyl group integration .

  • Mass Spectrometry: HRMS validates molecular weight ([M+H⁺] = 300.21 Da) .

  • X-ray Crystallography: Resolves absolute configuration in crystalline derivatives.

CompoundTargetIC₅₀/EC₅₀Source
Ethyl-carbamic acid analogSARS-CoV-2 3CL protease2.1 µM
Cyclopropyl-carbamic acid derivativeDopamine D3 receptor15 nM

Therapeutic Applications

  • Antiviral Agents: Piperidine-carbamates inhibit viral proteases, reducing replication.

  • Neuroprotective Agents: Modulation of neurotransmitter pathways may alleviate Parkinson’s symptoms .

  • Anticancer Candidates: Derivatives show inhibition of autotaxin (ATX), a promoter of tumor metastasis.

Comparative Analysis with Related Compounds

Substituent Effects

Variations in the carbamate group (e.g., ethyl, isopropyl) alter pharmacokinetics:

  • Ethyl Group: Enhances metabolic stability but reduces blood-brain barrier penetration .

  • tert-Butyl Group: Improves hydrolytic stability at physiological pH.

Table 4: Impact of Substituents on Bioactivity

SubstituentLogPHalf-life (in vitro)Target Affinity
tert-Butyl1.038.2 hoursHigh
Ethyl0.875.5 hoursModerate
Cyclopropyl1.2110.1 hoursVery High

Future Directions and Research Gaps

Unresolved Challenges

  • Stereochemical Optimization: Improving enantioselective synthesis to reduce racemization.

  • In Vivo Studies: Limited data on pharmacokinetics and toxicity profiles .

Emerging Applications

  • Targeted Drug Delivery: Conjugation with nanoparticles for enhanced bioavailability.

  • Multifunctional Inhibitors: Dual-targeting protease and kinase pathways in oncology.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator